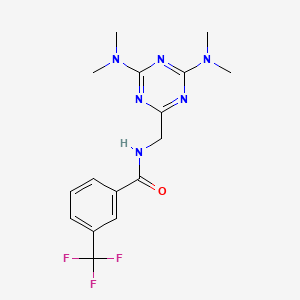

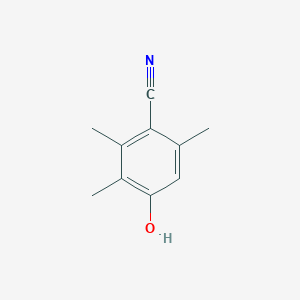

![molecular formula C11H16N2O2 B2744897 3-Propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1510467-54-5](/img/structure/B2744897.png)

3-Propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyrazine derivatives are a class of heterocyclic compounds that have been studied for their potential applications in medicine and other fields . They are known to exhibit a wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate precursors in suitable solvents . For example, hydrazones, which have a similar structure, are synthesized by refluxing the appropriate quantity of substituted hydrazines/hydrazides with ketones and aldehydes in solvents like ethanol .Molecular Structure Analysis

The molecular structure of these compounds often incorporates a rigid linker, which can impact the 3D orientation of the molecule and thus its interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving these compounds can include alkylation or acylation of the secondary amine .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Hydrazone derivatives: of imidazo[1,2-a]pyrimidines, which are structurally similar to the compound , have been studied for their antibacterial properties . These compounds have shown significant activity against various bacterial strains, including E. coli and S. aureus, suggesting potential for the development of new antimicrobial agents.

Medicinal Chemistry

In the realm of medicinal chemistry, similar tetrahydroimidazo compounds have been utilized as inhibitors for enzymes like glutaminyl cyclase . This enzyme is associated with diseases like periodontitis, and inhibitors can be pivotal in developing treatments for such conditions.

Biotechnology

The compound’s derivatives are used as rigid linkers in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This application is crucial in biotechnological research for drug development and understanding protein functions.

Agriculture

While specific applications in agriculture are not directly mentioned, the antibacterial properties of related compounds could be explored for plant protection and disease management in crops, considering the increasing resistance of pathogens to traditional treatments .

Material Science

In material science, the structural features of the compound, such as the rigid linker , can be exploited in the design of chemical conjugates and bifunctional protein degraders . These applications are essential for creating materials with specific biological activities.

Environmental Science

The antibacterial activity of related compounds can also be significant in environmental science, particularly in water treatment and pollution control strategies to manage microbial contamination .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as hydrazone derivatives and imidazo[1,2-a]pyrimidines, have been reported to exhibit antimicrobial activity .

Mode of Action

It is known that hydrazone derivatives, which are structurally similar, exhibit a wide variety of biological activities, including antimicrobial, anticonvulsant, antidepressant, analgesic, antitumor, anti-platelet, vasodilator, antiviral, anticancer, antitubercular, and anti-hiv .

Biochemical Pathways

It is known that imidazole-containing compounds, which are structurally similar, can affect a broad range of biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

It is known that imidazole-containing compounds, which are structurally similar, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)10-12-9(11(14)15)8-5-3-4-6-13(8)10/h7H,3-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMGYMIDULBJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C2N1CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-5h,6h,7h,8h-imidazo[1,5-a]pyridine-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2744817.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzotriazole](/img/structure/B2744819.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2744823.png)

![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)

![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2744836.png)